molecular formula C28H26N7+ B1672257 Isometamidium CAS No. 20438-03-3

Isometamidium

Numéro de catalogue: B1672257
Numéro CAS: 20438-03-3
Poids moléculaire: 460.6 g/mol
Clé InChI: UGKOYGZYLRKTJH-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

DNA Intercalation and Binding

Isometamidium’s primary pharmacological action involves non-covalent interactions with DNA :

Interaction TypeExperimental EvidenceBiological Impact
Intercalation Shifts in UV-Vis spectra (λ<sub>max</sub> from 600 nm to 584 nm) upon DNA binding Disruption of kinetoplast DNA replication
Groove binding FTIR analysis showing hydrogen bonding with DNA backbone (peak shifts at 3189 cm⁻¹) Inhibition of topoisomerase activity

Oxidation

  • Conditions : Exposure to atmospheric oxygen or reactive oxygen species (ROS) in biological systems .

  • Products : Formation of quinone-like derivatives and reactive intermediates, detected via altered fluorescence profiles in trypanosome assays .

Reduction

  • Evidence : FTIR spectral changes at 1596 cm⁻¹ (C=C stretching) suggest reduction of aromatic rings under reductive cellular environments .

Hydrolytic Degradation

This compound undergoes hydrolysis in aqueous media:

  • Primary pathway : Cleavage of the diazoamino (–N=N–NH–) linkage at acidic pH .

  • Stability : Nanoformulation with sodium alginate and gum acacia reduces hydrolysis rates by 40%, enhancing serum stability .

Hazardous Reactions

  • Explosive potential : Dry powder forms explosive dust-air mixtures during mechanical processing .

  • Thermal decomposition : Releases toxic fumes (HCl, NO<sub>x</sub>) above 200°C .

Nanoformulation-Induced Reactivity Modifications

Encapsulation in alginate-gum acacia nanoparticles alters chemical behavior:

ParameterFree this compoundNanoformulated this compound
DNA damage (AP sites) 40.93 ×10⁶ (100 µg/mL) 8.61 ×10⁶ (100 µg/mL)
Cytotoxicity (IC₅₀) 96.686 µg/mL 292.260 µg/mL

AP sites = Apurinic/Apyrimidinic DNA lesions after 48-hour exposure

Environmental and Metabolic Interactions

  • Photodegradation : Rapid degradation under UV light via C–N bond cleavage, forming non-toxic fragments .

  • Hepatic metabolism : Cytochrome P450-mediated oxidation generates hydroxylated metabolites, reducing trypanocidal efficacy .

Implications for Pharmaceutical Development

The reactivity profile of this compound chloride highlights the necessity for stabilization strategies, such as nanoencapsulation, to mitigate genotoxicity and enhance pharmacokinetics. Future research should explore covalent modifications to the diazoamino group to improve redox stability while retaining trypanocidal activity .

Applications De Recherche Scientifique

Veterinary Medicine

Control of Animal Trypanosomiasis

  • Isometamidium is predominantly used to combat bovine trypanosomiasis, a disease caused by the Trypanosoma species that leads to significant economic losses in livestock sectors. The compound effectively reduces parasite load and improves the health and productivity of infected animals .

Prophylactic Use

  • Recent studies have explored the prophylactic potential of this compound using sustained-release devices (SRDs). These devices have shown a significant reduction in the incidence of trypanosomiasis among treated groups compared to controls, indicating that this compound can be effectively used for preventive measures in high-risk areas .

Research Applications

Mechanisms of Action

  • This compound functions by intercalating into the DNA of the Trypanosoma parasites, disrupting their cellular processes. This mechanism has been confirmed through various in vitro studies showing its binding affinity to calf thymus DNA .

Resistance Studies

  • Research has been conducted to assess the resistance of Trypanosoma strains to this compound. Findings indicate that while some strains develop resistance, this compound still impairs parasite development and enhances survival rates in treated animals .

Toxicological Studies

Mutagenicity and Teratogenicity

  • Toxicological assessments have revealed that this compound can induce chromosomal aberrations in laboratory animals. Studies indicated a significant increase in numerical chromosomal abnormalities following administration, raising concerns about its mutagenic potential . Furthermore, teratogenic effects were observed in pregnant rats and rabbits, highlighting the need for cautious application during breeding seasons .

Field Evaluation in Ethiopia

A study conducted in Ethiopia assessed the effectiveness of this compound against trypanosome infections in cattle. The results demonstrated varying degrees of resistance among local Trypanosoma populations, emphasizing the necessity for ongoing monitoring and potential adjustments in treatment protocols .

Efficacy Trials

In a controlled trial involving mice infected with Trypanosoma congolense, administration of this compound resulted in prolonged survival compared to untreated controls. This study underscored the compound's capacity to manage resistant strains effectively while maintaining animal health .

Activité Biologique

Isometamidium chloride is a trypanocide primarily used to treat infections caused by Trypanosoma species, particularly in livestock. Its biological activity has been extensively studied, revealing significant therapeutic effects, mechanisms of action, and safety profiles across various animal models.

This compound exerts its antiparasitic effects primarily by inhibiting mitochondrial DNA replication in trypanosomes. It selectively targets the kinetoplast DNA (kDNA) type II topoisomerase, leading to the degradation of the kDNA network, which is crucial for the survival of the parasite. This mechanism results in cell death and is supported by studies showing that this compound accumulates in the cytoplasm and mitochondria of trypanosomes, as well as binding to nuclear DNA .

Pharmacokinetics

The pharmacokinetics of this compound vary significantly between species. In rats, it is poorly absorbed from the gastrointestinal tract . In contrast, studies on rainbow trout indicate that after intramuscular injection, drug levels peak at about 14 days post-treatment before declining . This prolonged presence in fish suggests a potential for both therapeutic and prophylactic use against trypanosomiasis.

Case Study: Treatment in Livestock

A prospective randomized trial conducted in The Gambia evaluated the efficacy of this compound compared to other trypanocides like diminazene and melarsomine dihydrochloride. The study found that this compound had a superior treatment effect on Trypanosoma PCR-positive populations, with immediate self-limiting side effects noted in 26% of treated donkeys .

Table 1: Efficacy Comparison of Trypanocides

Drug Efficacy Side Effects
This compoundSuperior26% immediate side effects
DiminazeneModerateMinimal
MelarsomineInferiorModerate

Safety Profile

Research indicates that high doses of this compound can lead to maternal toxicity and developmental abnormalities in animal models. In pregnant rats, doses as low as 0.5 mg/kg resulted in reduced fetal weights and malformations such as vertebral disruptions and hydrocephalus . These findings highlight the importance of careful dosing and monitoring during treatment.

Resistance Development

Resistance to this compound has been documented, particularly in livestock. A study demonstrated that repeated exposure led to the development of resistance in Trypanosoma congolense populations, necessitating ongoing research into alternative treatments or combination therapies to mitigate this issue .

Propriétés

IUPAC Name

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N7/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31/h3-17,29H,2H2,1H3,(H4,30,31,32,33)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKOYGZYLRKTJH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34301-55-8 (chloride), 35628-03-6 (methanesulfonate), 6798-24-9 (chloride mono-hydrochloride Samorin)
Record name Isometamidium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30174384
Record name Isometamidium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20438-03-3
Record name Isometamidium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isometamidium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOMETAMIDIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9HA0WUW3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isometamidium
Reactant of Route 2
Isometamidium
Reactant of Route 3
Isometamidium
Reactant of Route 4
Reactant of Route 4
Isometamidium
Reactant of Route 5
Reactant of Route 5
Isometamidium
Reactant of Route 6
Reactant of Route 6
Isometamidium
Customer
Q & A

Q1: What is the primary target of isometamidium chloride in trypanosomes?

A1: this compound chloride primarily targets the kinetoplast DNA (kDNA) of trypanosomes. [, , , ] It rapidly accumulates within the kinetoplast, leading to the disruption and decatenation of kDNA. [, ] This interaction ultimately disrupts mitochondrial function and leads to parasite death. [, ]

Q2: How does this compound chloride affect the mitochondrial membrane potential (ΔΨmito) in trypanosomes?

A2: Studies have shown that this compound chloride can inhibit ΔΨmito in a dose-dependent manner. [] This inhibition appears to be linked to the drug's accumulation in the mitochondrion and its interaction with components of the electron transport chain. []

Q3: Does this compound chloride affect trypanosome metabolism?

A3: Yes, this compound chloride exposure leads to decreased oxygen consumption and carbon dioxide production in Cryptobia salmositica. [] This suggests a shift from aerobic respiration to glycolysis, likely due to mitochondrial damage caused by the drug. [] Additionally, the drug inhibits purine nucleotide synthesis and incorporation of precursors into nucleic acids. []

Q4: What is the molecular formula and weight of this compound chloride?

A4: Unfortunately, the provided research papers do not specify the exact molecular formula and weight of this compound chloride.

Q5: Is there any information on the spectroscopic properties of this compound chloride?

A5: Yes, this compound chloride exhibits fluorescence. [, ] This property has been utilized to study its interaction with trypanosomes and to develop analytical methods for its detection. [, , ]

Q6: Can this compound chloride be conjugated to antibodies?

A6: Yes, this compound chloride can be successfully conjugated to both polyclonal and monoclonal antibodies. [] This conjugation alters the drug's intracellular distribution within the parasite. []

Q7: Does this compound chloride exhibit any catalytic properties?

A7: The provided research articles do not describe any inherent catalytic properties of this compound chloride. Its primary mechanism of action revolves around its binding to kDNA and disruption of mitochondrial function.

Q8: Have there been computational studies on this compound chloride and its interactions?

A8: Yes, at least one study utilized a mathematical model to analyze the uptake kinetics of this compound chloride in drug-sensitive and drug-resistant trypanosomes. [] This model helped to understand the dynamics of drug accumulation and efflux in relation to resistance mechanisms.

Q9: How do structural modifications of this compound chloride affect its activity?

A9: While the provided research doesn't delve into specific structural modifications, it highlights that alterations in the drug binding site on the parasite can lead to resistance. [] This suggests that even subtle changes in this compound's structure could impact its binding affinity and efficacy.

Q10: What is known about the formulation strategies for this compound chloride?

A10: One study explored the use of a slow-release device containing homidium bromide (a related compound) for trypanosomiasis prophylaxis. [] This approach aimed to provide a longer duration of action compared to traditional intramuscular injections. Further research might explore similar strategies for this compound chloride.

Q11: Does this compound chloride show differences in pharmacokinetic parameters between sheep and goats?

A14: Yes, a study observed significant differences in this compound pharmacokinetics between sheep and goats. [] Serum this compound levels were consistently higher in goats after treatment, suggesting potentially different metabolic and elimination pathways. [] These differences need to be considered when developing and optimizing treatment regimens for these species.

Q12: Has the efficacy of this compound chloride against Trypanosoma evansi been evaluated?

A15: Yes, multiple studies have investigated the efficacy of this compound chloride against Trypanosoma evansi in donkeys. [, , ] While the drug initially reduces parasitemia, complete clearance is not always achieved, and relapses can occur. [] This highlights the importance of monitoring for treatment failures and the potential emergence of drug resistance.

Q13: What are the known mechanisms of resistance to this compound chloride in trypanosomes?

A17: Resistance to this compound chloride in trypanosomes is a growing concern. Two major mechanisms have been identified: reduced drug accumulation and mutations in the F1Fo-ATPase complex. [, , , ] Reduced drug accumulation can occur due to decreased uptake or increased efflux of the drug by the parasite. [, ]

Q14: Are there mutations associated with this compound resistance?

A18: Yes, mutations in the γ subunit of the F1Fo-ATPase have been linked to this compound resistance. [, ] These mutations can lead to a reduced mitochondrial membrane potential, which in turn affects this compound uptake and efficacy. []

Q15: What is the significance of kinetoplast independence in this compound resistance?

A19: Some trypanosomes can survive without a functional kinetoplast, a phenomenon known as kinetoplast independence or dyskinetoplasty. [] These dyskinetoplastic trypanosomes are often resistant to this compound and other drugs that target the kinetoplast. []

Q16: Does cross-resistance exist between this compound chloride and other trypanocides?

A20: Yes, cross-resistance between this compound chloride and other trypanocides, such as diminazene aceturate, ethidium bromide, and pentamidine, has been reported. [, , , , , , ] This cross-resistance poses a significant challenge for trypanosomiasis control, as it limits treatment options and accelerates the spread of resistant parasites.

Q17: Can exposure to sub-lethal doses of this compound chloride contribute to drug resistance?

A21: Yes, exposing trypanosomes to sub-lethal concentrations of this compound chloride can lead to the selection and emergence of resistant populations. [, ] This emphasizes the importance of using appropriate drug dosages and ensuring complete treatment to minimize the risk of resistance development.

Q18: Are there any known effects of this compound chloride on organ weight in animal models?

A22: A study on Wistar rats infected with Trypanosoma brucei brucei showed a significant increase in organ weight in the infected untreated group compared to groups treated with different trypanocides, including this compound chloride. [] This suggests that this compound chloride, when used appropriately, can mitigate the organ damage associated with trypanosome infections.

Q19: Can this compound chloride be used in targeted drug delivery strategies?

A23: The conjugation of this compound chloride to antibodies, as demonstrated in a study targeting Cryptobia salmositica, highlights its potential for targeted drug delivery. [] This approach could enhance efficacy and potentially reduce toxicity by concentrating the drug at the site of infection.

Q20: What analytical techniques are commonly used for the detection and quantification of this compound chloride?

A25: Several analytical methods have been developed for this compound chloride detection and quantification. These include enzyme-linked immunosorbent assay (ELISA) [, , , , , , ] high-performance liquid chromatography (HPLC), [] and fluorescence-based techniques. [, , ] Each method has its advantages and limitations in terms of sensitivity, specificity, and practicality for field applications.

Q21: How does the sensitivity of ELISA compare to HPLC in detecting this compound chloride?

A26: ELISA is generally more sensitive than HPLC for this compound chloride detection. [, ] This higher sensitivity allows for the detection of lower drug concentrations, which is crucial for monitoring drug levels over a longer period and potentially identifying sub-therapeutic exposures that could lead to drug resistance.

Q22: Has PCR been utilized for diagnosing trypanosome infections and drug resistance?

A27: Yes, PCR-based techniques, specifically semi-nested PCR coupled with restriction fragment length polymorphism (RFLP), have proven valuable for both diagnosing trypanosome infections and identifying drug-resistant Trypanosoma congolense strains. [, ] This approach offers higher sensitivity and specificity compared to traditional microscopy-based methods and can be particularly useful in detecting low-level parasitemia.

Q23: What are some important considerations for validating analytical methods for this compound chloride?

A29: Validation of analytical methods, particularly for drug monitoring, is crucial to ensure accuracy, precision, and reliability of the results. For this compound chloride, key validation parameters include sensitivity, specificity, linearity, range, accuracy, precision, recovery, and stability. [, , ] These parameters should be thoroughly evaluated and meet predefined acceptance criteria to guarantee the method's fitness for its intended purpose.

Q24: Does this compound chloride interact with drug transporters in trypanosomes?

A30: Yes, this compound chloride uptake by trypanosomes is mediated by specific transporters. [, , ] Studies have identified several transporter genes, such as TbAT1, TbAT-E, TbAT-A, LAPT1 (Low Affinity Pentamidine Transporter), and HAPT1 (High Affinity Pentamidine Transporter), that are involved in this compound uptake. [] Understanding these interactions is crucial for comprehending drug resistance mechanisms, as alterations in transporter expression or function can significantly affect drug accumulation and efficacy.

Q25: What are the potential drawbacks of using diminazene aceturate as an alternative to this compound chloride?

A32: Diminazene aceturate, while effective against some trypanosome infections, often faces challenges with drug resistance. [, , , , ] Additionally, it generally has a shorter duration of action compared to this compound chloride, making it less suitable for prophylaxis in areas with high tsetse fly challenge. [, ]

Q26: When was this compound chloride first introduced as a trypanocide?

A33: this compound chloride has been used for trypanosomiasis control for several decades, with its introduction dating back to the mid-20th century. [, ] Its prolonged prophylactic action made it a valuable tool for managing trypanosomiasis in livestock, especially in areas with high tsetse fly density.

Q27: What were the early observations that led to concerns about this compound chloride resistance?

A34: The first instances of this compound chloride resistance in Trypanosoma congolense were reported in the 1980s. [] Researchers observed that trypanosome isolates collected after the widespread use of this compound chloride exhibited significantly reduced sensitivity to the drug compared to isolates collected before its extensive application. [] This finding raised concerns about the emergence and spread of drug resistance, emphasizing the need for continuous monitoring and the development of new control strategies.

Q28: How has the development of immunological techniques like ELISA contributed to this compound chloride research?

A35: Immunological techniques, particularly ELISA, have revolutionized this compound chloride research by enabling the sensitive and specific quantification of the drug in biological samples. [, , , , , , ] This advancement has allowed researchers to study the drug's pharmacokinetics, monitor drug levels in treated animals, and investigate the relationship between drug exposure and treatment outcomes. ELISA has also proven valuable for identifying potential treatment failures and indirectly assessing the emergence of drug resistance by correlating drug levels with the reappearance of trypanosome infections. [, ] The ability to accurately measure this compound chloride concentrations has significantly enhanced our understanding of its efficacy, pharmacokinetic properties, and the development of resistance, ultimately contributing to more informed and effective trypanosomiasis control strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.